Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Camellianin B (C₂₇H₃₀O₁₄) is a flavonoid glycoside first isolated from Camellia sinensis and Adinandra nitida leaves . It is structurally characterized as apigenin-5-O-glycoside, featuring a glucose moiety linked to the apigenin core via a rhamnose-acetyl group . Recent studies highlight its role as the primary metabolite of Camellianin A, with increased bioavailability during intestinal digestion . Camellianin B exhibits antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities, positioning it as a compound of interest for nutraceutical and therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYKIHEIOOWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373419 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-78-5 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108354-78-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.
Biological Activity
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 108354-78-5) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article will explore the biological activity of this compound, examining its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₃NO₂S
- Molecular Weight : 211.28 g/mol
- IUPAC Name : this compound
- Appearance : Pale cream to yellow crystalline powder
- Melting Point : 128.0 - 134.0 °C
Pharmacological Properties
This compound exhibits several pharmacological activities that are noteworthy:
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Antioxidant Activity :
- Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
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Neuroprotective Effects :
- Research suggests that this compound may possess neuroprotective qualities. It has been shown to mitigate neuronal cell death in models of neurodegeneration by inhibiting apoptotic pathways.
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Anti-inflammatory Properties :
- This compound has been evaluated for its anti-inflammatory effects in vitro. It appears to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways.
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Antimicrobial Activity :
- Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study 1: Neuroprotective Mechanism
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative damage markers when treated with the compound compared to control groups.
Case Study 2: Anti-inflammatory Activity
In a study published in Pharmacology Reports, researchers tested the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that administration of this compound led to decreased swelling and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study 3: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth at varying concentrations.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Camellianin A (C₂₉H₂₄O₁₂)
- Structural Differences: Camellianin A contains an additional acetylated rhamnose unit compared to Camellianin B, resulting in distinct glycosylation patterns (apigenin-5-O-α-L-rhamnopyranosyl-(1→4)-6′′-O-acetyl-β-D-glucopyranoside vs. apigenin-5-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside) .
- Bioactivity :
- Anticancer : Camellianin A inhibits Hep G2 (liver) and MCF-7 (breast) cancer cell proliferation (IC₅₀ = 200 μM for MCF-7) by inducing G0/G1 cell cycle arrest and apoptosis .
- Antidiabetic : Exhibits potent α-glucosidase inhibition (IC₅₀ = 27.57 µg/mL), mediated by hydrogen bonding with Glu771 and Trp391 residues .
- Antioxidant : Reduces oxidative stress via Nrf2/HO-1 pathway activation .
- Metabolism : Rapidly converts to Camellianin B in intestinal fluid, with Camellianin B levels increasing 7-fold post-digestion .
| Parameter | Camellianin A | Camellianin B |
|---|---|---|
| Molecular Formula | C₂₉H₂₄O₁₂ | C₂₇H₃₀O₁₄ |
| Source | A. nitida leaves | Metabolite of Camellianin A |
| Key Bioactivities | Anticancer, α-glucosidase inhibition | Antioxidant, ACE inhibition |
| Metabolic Stability | Low (converts to B in gut) | High (stable metabolite) |
Isotheaflavin (C₂₉H₂₄O₁₂) and Isoneotheaflavin (C₂₉H₂₄O₁₂)
- Structural Similarities: Both share the same molecular formula as Camellianin A but differ in flavonoid backbone configuration (theaflavin derivatives vs. apigenin glycosides) .
- Functional Contrasts: Antioxidant Capacity: Isotheaflavins exhibit lower antioxidant activity compared to Camellianin B, as evidenced by higher IC₅₀ values in radical scavenging assays .
Comparison with Functionally Similar Compounds
Quercetin-3-O-Sambubioside
- Shared Activity : Both compounds demonstrate antioxidant and anticancer effects .
- Mechanistic Differences :
Syringetin
- Divergent Applications : Syringetin stimulates osteoblast differentiation via BMP-2, unlike Camellianin B, which focuses on hepatic protection via Nrf2/HO-1 .
Key Research Findings and Gaps
- Structural Revision : Early studies misassigned Camellianin B’s structure; synthetic validation via Au(I)-catalyzed glycosylation confirmed its correct apigenin-5-O-glycoside form .
- Therapeutic Potential: Camellianin B alleviates CCl₄-induced liver injury by attenuating oxidative stress (↓MDA, ↑SOD) and apoptosis (↓Bax/Bcl-2 ratio) .
- Research Gaps: Limited data on Camellianin B’s pharmacokinetics and clinical efficacy compared to Camellianin A.
Preparation Methods
Reaction Setup and Conditions
A typical laboratory-scale synthesis involves the following steps:
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Cyclohexanone (10 mmol) and methyl cyanoacetate (10 mmol) are dissolved in N,N-dimethylformamide (DMF, 30 mL) .
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Elemental sulfur (12 mmol) and N-ethylmorpholine (12 mmol) are added as a base catalyst.
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The mixture is heated to 80°C under nitrogen atmosphere for 6–8 hours .
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The product is isolated via vacuum filtration and recrystallized from ethanol.
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 68–72 | ≥95 |
| Temperature | 80°C | 70 | 93 |
| Base | N-ethylmorpholine | 68 | 96 |
| Reaction Time | 7 hours | 72 | 94 |
Critical Factors Affecting Yield and Purity
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Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing ionic intermediates.
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Sulfur stoichiometry : Excess sulfur (>1.2 equiv) minimizes side products like polysulfides.
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Base selection : Tertiary amines (e.g., N-ethylmorpholine) outperform inorganic bases (e.g., K₂CO₃) in suppressing hydrolysis of the methyl ester.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
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Continuous flow reactors replace batch processes to improve heat transfer and reduce reaction time to 3–4 hours .
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In situ sulfur activation : Mechanical milling of sulfur with silica gel increases surface area, enhancing reactivity.
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Solvent recovery systems : Distillation units reclaim DMF for reuse, reducing waste.
Table 2: Comparison of Laboratory vs. Industrial Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Sulfur Utilization | 1.2 equiv | 1.1 equiv |
| Annual Output | 10–50 kg | 5–10 metric tons |
Post-Synthetic Modifications and Purification
Recrystallization Protocols
Crude product purification employs ethanol-water mixtures (3:1 v/v), achieving ≥98% purity after two recrystallizations. Impurities such as unreacted cyclohexanone (<0.5%) and sulfur byproducts (<0.3%) are effectively removed.
Chromatographic Methods
For high-purity requirements (>99.5%), silica gel chromatography with ethyl acetate/hexane (1:4) eluent is utilized, though this increases production costs by ~40%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the Gewald reaction, achieving 65% yield with comparable purity. This method is advantageous for small-scale, high-throughput applications but faces scalability challenges.
Solid-Phase Synthesis
Immobilizing cyclohexanone on Wang resin enables stepwise assembly, though yields are modest (45–50% ) due to incomplete sulfur incorporation.
Challenges and Mitigation Strategies
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Ester group hydrolysis : Storing reagents under anhydrous conditions and using molecular sieves minimizes moisture ingress.
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Thiophene ring oxidation : Conducting reactions under nitrogen or argon prevents sulfoxide formation.
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Byproduct formation : Adding thiourea (0.5 equiv) sequesters excess sulfur, reducing polysulfide contaminants.
Analytical Characterization
Successful synthesis is confirmed via:
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can experimental parameters be optimized?
The compound is typically synthesized via the Gewald reaction , which involves cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of N-ethylmorpholine. This method yields the 3-carboxylate thiophene core structure . Key optimizations include:
- Reaction time and temperature : Extended reflux (e.g., 9 hours) improves yield by ensuring complete cyclization .
- Solvent choice : Chloroform or ethanol enhances solubility during recrystallization .
- Workup : Ethanol recrystallization purifies the product, as evidenced by sharp melting points (e.g., 223–226°C) .
Q. How is the crystal structure of this compound and its derivatives determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement, particularly for disordered groups (e.g., methylene positions in cyclohexene rings). For example:
- Disorder modeling : SHELXL97's EADP instruction refines anisotropic displacement parameters for disordered atoms .
- Hydrogen bonding : Intramolecular N–H⋯O interactions form S(6) ring motifs, validated using graph-set analysis .
- Visualization : ORTEP-3 or WinGX generates publication-ready thermal ellipsoid plots .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- 1H/13C NMR : Assigns substituents (e.g., ester groups at δ ~3.8 ppm for methyl) and confirms cyclohexene ring proton environments .
- IR spectroscopy : Identifies C=O (1700–1750 cm⁻¹), C–O (1250 cm⁻¹), and NH stretches (3300 cm⁻¹) .
- Contradictions : Discrepancies in melting points or spectral peaks may arise from polymorphic forms or solvent residues. Recrystallization in ethanol and repeated spectral acquisition under controlled humidity resolves these .
Advanced Research Questions
Q. How can this compound serve as a scaffold for designing bioactive derivatives, and what pharmacological mechanisms have been explored?
The amino and ester groups enable derivatization for drug discovery:
- Antibacterial agents : Acylation with propionyl or benzoyl groups (via chloroacetyl chloride) yields derivatives with MIC values <10 µg/mL against Gram-positive bacteria. Mechanism studies suggest disruption of cell wall synthesis via thiol-binding .
- Metal complexes : Schiff base derivatives (e.g., with 2-hydroxybenzylidene) form Ni(II)/Cd(II) complexes showing moderate antioxidant activity (IC₅₀ ~50 µM in DPPH assays) .
- Fluorometric sensors : Schiff base derivatives detect Fe³⁺ via turn-off fluorescence, with quenching constants (Ksv) ~10⁴ M⁻¹ .
Q. What crystallographic challenges arise in analyzing derivatives, and how are they addressed?
Common issues include:
- Disorder in flexible groups : Cyclohexene rings often exhibit half-chair conformations with split methylene positions. Partial occupancy refinement (e.g., 0.641:0.359 ratio) in SHELXL resolves this .
- Twinned crystals : High-resolution data (e.g., <1.0 Å) and SHELXL's TWIN/BASF commands improve refinement .
- Hydrogen bonding networks : Graph-set analysis (e.g., Etter's rules) classifies motifs like R₂²(8) or C(6) chains, critical for understanding supramolecular packing .
Q. What strategies enable regioselective functionalization of the benzothiophene core for targeted applications?
- Electrophilic substitution : The 2-amino group directs electrophiles to the 5-position, enabling halogenation or sulfonation .
- Nucleophilic acyl substitution : The ester group reacts with amines (e.g., 2-chlorophenyl) to form carboxamides, enhancing bioavailability .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at the 6-position, useful in materials science .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Derivative | Space Group | R-factor | Disorder Handling | Reference |
|---|---|---|---|---|
| Ethyl 2-benzamido derivative | P 1 | 0.052 | EADP-refined methylene | |
| Ni(II) Schiff base complex | C2/c | 0.068 | TWIN/BASF for twinning | |
| Fe³⁺ sensor derivative | P2₁/c | 0.041 | H-bond graph-set analysis |
Q. Table 2. Synthetic Yields Under Optimized Conditions
| Reaction Type | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Gewald synthesis | Cyclohexanone, ethyl cyanoacetate, S | 62–92 | >98% | |
| Acylation | Benzoyl chloride, CHCl₃ | 67 | >99% | |
| Schiff base formation | 2-hydroxybenzaldehyde, EtOH | 53 | 95% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
